4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(ethylsulfonylamino)-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO5S2/c1-3-17(12,13)11-7-4-5-9(18(10,14)15)8(6-7)16-2/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCGHZPMTDWKES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)S(=O)(=O)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a strong acid catalyst and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including electrophilic aromatic substitution reactions and subsequent functional group transformations. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the sulfur atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonates, and other derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Synthesis
Role as an Intermediate:
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique functional groups enhance its reactivity, allowing it to participate in multiple chemical reactions that lead to the formation of biologically active molecules.
Case Study: Synthesis of Sulfonyl Hydrazone Derivatives
A notable application involves the synthesis of sulfonyl hydrazone derivatives. These derivatives have been utilized in developing potentiometric sensors for detecting heavy metals, such as lead ions. The sensors exhibited a low detection limit of and a Nernstian response of over a concentration range of .
Analytical Chemistry
Development of Sensors:
The compound has been instrumental in creating sensors that selectively detect metal ions. The sulfonyl hydrazone derivatives derived from it have shown promise in environmental monitoring applications.
Experimental Procedures:
The preparation of these sensors involves several steps:
- Synthesis of the sulfonyl hydrazone derivative.
- Characterization using spectroscopic methods (NMR, IR).
- Testing for selectivity and sensitivity towards specific ions.
Diverse Chemical Reactions:
The compound participates in various chemical reactions, including:
Mechanism of Action
The mechanism of action of 4-ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride involves its interaction with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the modification of proteins and other biomolecules. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table compares key structural and functional attributes of 4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride with analogous compounds:
Physicochemical Properties
- Collision Cross-Section (CCS) : The target compound’s CCS for [M+H]⁺ (169.1 Ų) suggests a compact conformation, whereas bulkier analogues like JC-171 ([M+H]⁺ CCS unlisted) likely exhibit larger CCS values due to extended substituents .
- Stability and Availability : Discontinued commercial availability of the target compound may reflect instability under storage or niche demand, unlike widely used sulfonylureas (e.g., metsulfuron methyl ester) .
Biological Activity
4-Ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique combination of functional groups, which may impart distinctive pharmacological properties. This article explores its synthesis, biological activity, and potential applications in medicinal chemistry.
The compound is synthesized through a multi-step process that typically involves the formation of sulfonyl chlorides from corresponding sulfonamides. The reaction conditions, including temperature and pH, are critical for optimizing yield and purity. A typical synthesis pathway includes:
- Formation of Sulfonamide : Reaction of an amine with a sulfonyl chloride.
- Chlorination : Introduction of the chlorosulfonyl group.
- Purification : Use of chromatographic techniques to isolate the desired product.
The general reaction can be summarized as follows:
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
Recent studies have evaluated the compound's effectiveness against cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting the growth of human non-small cell lung cancer (A549) cells. The key findings include:
- IC50 Values : The compound demonstrated significant inhibitory effects with IC50 values comparable to established chemotherapeutics.
- Mechanism of Action : The compound may induce apoptosis through mitochondrial pathways, evidenced by changes in the expression levels of apoptosis-related proteins such as Bcl-2 and Bax.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| This compound | TBD | Induces apoptosis |
| 5-Fluorouracil (control) | 4.98 ± 0.41 | Chemotherapeutic agent |
Antimicrobial Activity
In addition to anticancer properties, preliminary studies suggest that this compound may possess antimicrobial activity. It has been shown to inhibit certain bacterial strains, which could be beneficial in developing new antibacterial agents.
Case Studies
- Flavonol Derivatives : A study involving flavonol derivatives highlighted that related compounds exhibited potent activity against A549 cells, suggesting that structural modifications can enhance biological efficacy. The findings indicated that specific substitutions on the flavonol backbone significantly improved anticancer activity.
- Sensor Development : The compound has been utilized in creating potentiometric sensors for detecting heavy metals like Pb²⁺ ions, showcasing its versatility beyond biological applications.
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other sulfonamide derivatives:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Ethanesulfonamido-4-methoxybenzene-1-sulfonyl chloride | 1016745-02-0 | Similar structure; different substitution pattern |
| 4-(2-Acetamidoethyl)benzene-1-sulfonyl chloride | 35450-53-4 | Contains an acetamido group instead of ethanesulfonamide |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-ethanesulfonamido-2-methoxybenzene-1-sulfonyl chloride, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves sulfonation and chlorination steps. For analogous sulfonyl chlorides, sulfurization of amines followed by reaction with HCl or SOCl₂ is common . Optimization includes controlling reaction temperature (e.g., 0–5°C for exothermic steps) and using anhydrous conditions to prevent hydrolysis. Purity can be enhanced via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Monitor intermediates by TLC or HPLC to track reaction progress.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- NMR spectroscopy : Confirm substituent positions and detect impurities (e.g., residual solvents or unreacted precursors) .
- Mass spectrometry (MS) : Verify molecular weight and fragmentation patterns.
- X-ray crystallography : For definitive structural confirmation, employ SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Elemental analysis : Validate empirical formula accuracy.
Q. What are the critical stability considerations for storage and handling?
- Methodology : Store under inert gas (argon) in moisture-proof containers at –20°C to prevent hydrolysis . Avoid contact with glassware unless pre-treated to minimize reactivity; use PTFE-lined caps. Conduct stability tests under varying temperatures and humidity levels to establish degradation kinetics.
Advanced Research Questions
Q. How can computational modeling aid in predicting reactivity or regioselectivity in derivatization reactions?
- Methodology : Employ density functional theory (DFT) calculations to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Software like Gaussian or ORCA can model transition states for sulfonamide bond formation. Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates with different nucleophiles) .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
- Methodology : Cross-validate with alternative techniques:
- 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to distinguish overlapping signals.
- Variable-temperature NMR : Detect dynamic processes (e.g., rotamers) causing splitting anomalies.
- Crystallographic data : Compare experimental bond lengths/angles with computational models to confirm structural assignments .
Q. How can researchers mitigate side reactions during functionalization of the sulfonyl chloride group?
- Methodology :
- Protection/deprotection : Temporarily block the sulfonamide group using tert-butyloxycarbonyl (Boc) before chlorination .
- Solvent selection : Use aprotic solvents (e.g., DCM, THF) to minimize nucleophilic interference.
- Stoichiometric control : Limit reagent excess (e.g., <1.2 eq. of Cl⁻ sources) to prevent overhalogenation.
Q. What experimental designs are effective for studying hydrolysis kinetics under physiological conditions?
- Methodology :
- pH-dependent studies : Use buffer systems (pH 7.4) to simulate biological environments.
- LC-MS monitoring : Quantify hydrolysis products (e.g., sulfonic acids) over time.
- Activation energy calculation : Perform Arrhenius analysis at multiple temperatures (25–37°C) .
Safety and Compliance
Q. What safety protocols are essential given its structural similarity to corrosive sulfonyl chlorides?
- Methodology :
- Personal protective equipment (PPE) : Wear acid-resistant gloves (e.g., neoprene), goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .
- Emergency procedures : Neutralize spills with sodium bicarbonate and dispose via licensed hazardous waste services .
Q. How should researchers address discrepancies in toxicity data across safety databases?
- Methodology : Prioritize peer-reviewed studies over vendor SDS entries. Conduct in vitro assays (e.g., Ames test for mutagenicity) if existing data are conflicting. Cross-reference regulatory databases (e.g., ECHA, PubChem) for consensus .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
